N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-2-26-16-8-6-13(7-9-16)20(25)22-19-17-11-27-12-18(17)23-24(19)15-5-3-4-14(21)10-15/h3-10H,2,11-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUSPKYLJFYFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl group and the ethoxybenzamide moiety. Common reagents used in these reactions include chlorinating agents, ethoxybenzoyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as supported liquid extraction (SLE) and solid-phase extraction (SPE) can be employed to purify the final product . These methods are chosen based on the nature of the sample and the target analytes, ensuring that the compound is free from impurities and suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the molecule, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to enhance reaction rates. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with two closely related thienopyrazole derivatives (Compound 11 and 12) from , focusing on structural features and reported biological activities:
Key Structural and Functional Insights:
Substituent Position and Selectivity :
- The 3-chlorophenyl group on the target compound differs from the 2,4-dimethylphenyl (Compound 11) and 4-methoxyphenyl (Compound 12) groups. The position of halogenation (e.g., 3- vs. 4-chloro) and electron-donating/withdrawing substituents (e.g., methyl, methoxy) may influence binding pocket interactions in CRY proteins .
- The 4-ethoxybenzamide moiety introduces a bulkier alkoxy group compared to the 3,4-dimethylbenzamide (Compound 11) and cyclopentane-carboxamide (Compound 12). Ethoxy’s increased steric hindrance and lipophilicity could modulate solubility and membrane permeability.
Biological Implications :
- Compound 11’s CRY1 selectivity correlates with its 2,4-dimethylphenyl group, which may favor interactions with CRY1-specific hydrophobic residues. In contrast, Compound 12’s 4-methoxyphenyl and sulfone groups might stabilize polar interactions in CRY2 .
- The target compound’s 3-chlorophenyl group could mimic halogen bonding observed in other CRY modulators, while the 4-ethoxy substituent may enhance metabolic stability compared to shorter alkoxy chains.
Methodological Considerations
- Structural Analysis: While direct crystallographic data for the target compound are absent, SHELX programs (e.g., SHELXL for refinement) are widely used for analogous small-molecule structures . Computational tools like Multiwfn could further analyze electron density distributions or electrostatic potentials to predict reactivity .
Biological Activity
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 375.84 g/mol. The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and an ethoxybenzamide moiety. This unique arrangement of functional groups contributes to its distinct chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thieno[3,4-c]pyrazole Core: This step includes the cyclization of suitable precursors under acidic or basic conditions.
- Introduction of the Ethoxybenzamide Moiety: This is achieved through nucleophilic substitution reactions where the ethoxybenzamide group is introduced onto the thieno[3,4-c]pyrazole core.
These synthetic routes require careful optimization to achieve high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has shown potential in several pharmacological areas:
- Antitumor Activity: Research indicates that compounds within the thienopyrazole class can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways.
- Anti-inflammatory Effects: The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Case Studies
- Anticancer Studies: A study published in 2021 demonstrated that derivatives of thienopyrazole exhibited significant cytotoxicity against breast cancer cell lines. The study indicated that these compounds could induce apoptosis and inhibit tumor growth by interfering with key regulatory pathways involved in cell cycle progression .
- Inflammation Modulation: Another investigation focused on the anti-inflammatory potential of thienopyrazole derivatives. Results showed that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting their utility in treating inflammatory diseases .
Comparative Analysis
The following table summarizes the biological activities associated with similar thienopyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
